1-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)-3-(苯磺酰基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

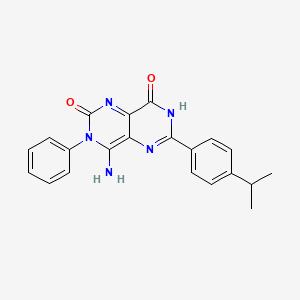

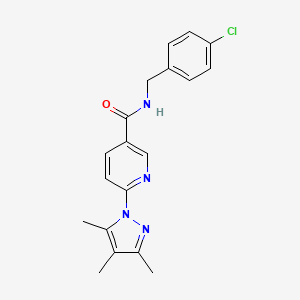

The compound "1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one" is a chemical entity that appears to be structurally related to various synthesized compounds with potential biological activities. Although the exact compound is not described in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the phenylsulfonyl group and the pyrazole ring, which are known to exhibit antiviral and antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This suggests that the synthesis of the compound might also involve similar steps, such as the formation of the piperidine moiety and subsequent introduction of the phenylsulfonyl group.

Molecular Structure Analysis

The molecular structure of related compounds includes a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and is often used in medicinal chemistry due to its resemblance to the adenine part of ATP, making it a good pharmacophore . The presence of a phenylsulfonyl group is also significant, as it can influence the electronic distribution and steric hindrance of the molecule, potentially affecting its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of anilines and the introduction of substituents on the phenylsulfonyl group, which can significantly alter the biological activity of the compounds. For instance, the introduction of a p-methoxy substituent on the phenylsulfonyl group was found to abolish anti-RSV activity and reduce potency against certain viruses . This indicates that the chemical reactions and substituents used in the synthesis of the compound could be critical in determining its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can be inferred. These compounds are likely to be solids at room temperature and may exhibit varying solubility in organic solvents, which is important for their bioavailability and medicinal application. The presence of the sulfonyl group could also imply a certain degree of water solubility, which is beneficial for biological studies .

科学研究应用

合成和抗菌活性

基于 1-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)-3-(苯磺酰基)丙-1-酮 结构及其相关杂环的化合物的合成和抗菌活性研究显示出有希望的结果。例如,El‐Emary、Al-muaikel 和 Moustafa(2002 年)的一项研究探索了基于 3-甲基 1-苯基-5-氨基吡唑的新型杂环的合成,从而创造出具有不同抗菌活性的化合物。这项研究强调了此类化合物在开发新的抗菌剂中的潜力 (El‐Emary, Al-muaikel, & Moustafa, 2002)。

用于抗菌筛选的新型组合库

Kalaria、Satasia 和 Raval (2014) 设计并合成了一种新型的稠合吡喃衍生物组合库,在微波辐射下结合了类似于 1-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)-3-(苯磺酰基)丙-1-酮 的元素。这项研究证明了这些化合物体外抗菌和抗结核活性,为抗菌剂的开发提供了新方向 (Kalaria, Satasia, & Raval, 2014)。

先进的合成技术

Zhu 等人(2011 年)描述了一种合成 4-亚甲基-1-(苯磺酰基)-4,5-二氢-1H-吡唑的高效策略,展示了可应用于合成结构上与 1-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)-3-(苯磺酰基)丙-1-酮 相关的化合物的先进合成技术。这项工作强调了创新合成方法在创造具有潜在科学应用的化合物中的重要性 (Zhu et al., 2011)。

抗病毒评估

Desideri 等人(2019 年)探讨了新型 1-(苯磺酰基)-1H-吡唑-4-基-甲苯胺衍生物的抗病毒评估和 SAR 研究,提供了对具有 1-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)-3-(苯磺酰基)丙-1-酮 结构基础的化合物的抗病毒潜力的见解。他们的研究结果表明从这种化学框架中开发新型抗病毒剂的潜力 (Desideri et al., 2019)。

分子相互作用研究

与受体相关的 1-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)-3-(苯磺酰基)丙-1-酮 化合物的分子相互作用的研究可以为其潜在的治疗应用提供有价值的见解。Shim 等人(2002 年)对相关拮抗剂与 CB1 大麻素受体的分子相互作用进行了详细调查,强调了结构特征在受体结合和活性中的重要性。此类研究对于了解这些化合物的药理潜力至关重要 (Shim et al., 2002)。

属性

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-20-11-9-17(19-20)15-7-12-21(13-8-15)18(22)10-14-25(23,24)16-5-3-2-4-6-16/h2-6,9,11,15H,7-8,10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSIMVIDIVGYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)

![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)

![N-cyclopropyl-1-[6-({2-[(3,5-difluorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516468.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)

![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)